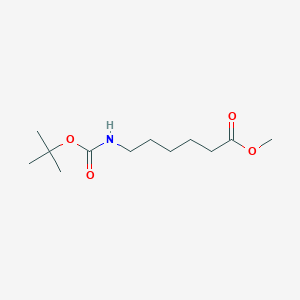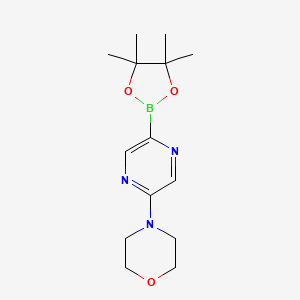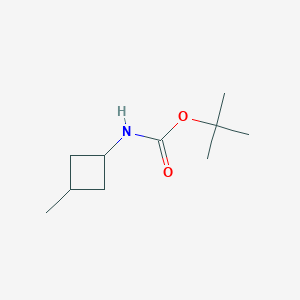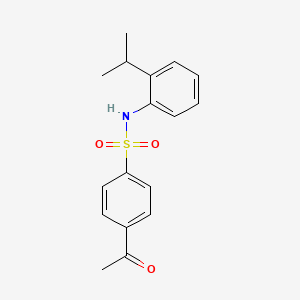
N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester
Vue d'ensemble
Description
“N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester” is a chemical compound with the molecular formula C11H21NO4 . It’s also known by several synonyms such as boc-epsilon-acp-oh, boc-6-aminocaproic acid, 6-tert-butoxycarbonyl amino hexanoic acid, boc-6-ahx-oh, 6-boc-amino hexanoic acid, and others .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The molecular structure of “N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The InChI Key is RUFDYIJGNPVTAY-UHFFFAOYSA-N .Chemical Reactions Analysis
The Boc group can be removed from the compound through a process known as deprotection. One method for the selective deprotection of the N-Boc group involves using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 41°C and a boiling point of 166°C at 0.3 mmHg . The compound is moisture sensitive and heat sensitive . It should be stored under inert gas at a temperature between 0-10°C .Applications De Recherche Scientifique
Synthesis and Polymerization
N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester has been utilized in the synthesis of various complex organic compounds. For instance, it is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick & Ichihara, 1997). Also, its applications extend to the synthesis and polymerization of amino acid-derived acetylene monomers, contributing to advancements in polymer science (Gao, Sanda & Masuda, 2003).
Chiroptical Properties and Polymer Structures
This compound plays a role in the synthesis of polymers with specific chiroptical properties. The synthesis of chiral methylpropargyl ester monomers containing amino acid moieties has been achieved, leading to polymers with distinct helical structures and optical properties (Qu, Sanda & Masuda, 2009).
Chemical Transformations
It is also instrumental in various chemical transformations. For instance, its utilization in the synthesis of non-natural amino acids from N-(p-Tolylsulfonyl)-α,β-didehydroamino acid derivatives highlights its versatility in organic synthesis (Ferreira, Maia & Monteiro, 2003). Additionally, it has been used in the synthesis of isotopomers for studying the vibrational reporter of local environments in modified amino acids (Bazewicz et al., 2011).
Propriétés
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKZXZWJMIYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butoxycarbonyl-6-aminohexanoic acid methyl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229177.png)

![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)




![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)

![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)



![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)